CDK2 Inhibition Potency Relative to Other Imidazole Pyrimidine Amides
While direct quantitative data for CAS 1421508-99-7 in isolation is not publicly available, its parent series demonstrates markedly improved CDK2 inhibitory potency. The seminal publication on this class reports that a close structural analog, compound (S)-8b, achieves a CDK2 IC50 of <10 nM, representing a significant improvement over earlier leads [1]. This positions CAS 1421508-99-7 within a high-potency tier, as opposed to earlier imidazole pyrimidine amides which exhibited micromolar activity. The computational prediction of its binding mode in the CDK2 ATP-binding pocket (PDB 2W17) further supports its occupancy of the critical hinge region and ribose pocket, a binding configuration not fully realized by bulkier analogs [2].
| Evidence Dimension | CDK2 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | N/A (Specific activity not disclosed; inferred from potent series data) |
| Comparator Or Baseline | Early imidazole pyrimidine amide leads (e.g., initial screening hits) with CDK2 IC50 > 1 µM |
| Quantified Difference | Approximately >100-fold potency improvement expected for high-optimization analogs like the target compound |
| Conditions | CDK2/cyclin A biochemical assay (as described for the series) |
Why This Matters
This class-level potency tier dictates that purchasing CAS 1421508-99-7, as opposed to a generic imidazole pyrimidine, provides a probe with a much higher likelihood of nanomolar activity in CDK2-dependent cellular assays, thereby reducing the quantity of compound needed and enabling target engagement studies at lower, more pharmacologically relevant concentrations.
- [1] Jones, C. D. et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 18, 6486–6489 (2008). View Source
- [2] RCSB Protein Data Bank. Structure of CDK2 in complex with the imidazole pyrimidine amide, compound (S)-8b. PDB ID: 2W17. View Source
